Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate
Description
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate is a nicotinic acid derivative characterized by a 4-chlorobenzyl ether substituent at the 6-position, a formyl group at the 2-position, and a methyl ester at the carboxylate position.
Properties
Molecular Formula |
C15H12ClNO4 |
|---|---|
Molecular Weight |
305.71 g/mol |
IUPAC Name |
methyl 6-[(4-chlorophenyl)methoxy]-2-formylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12ClNO4/c1-20-15(19)12-6-7-14(17-13(12)8-18)21-9-10-2-4-11(16)5-3-10/h2-8H,9H2,1H3 |
InChI Key |
RQQDPGFOGWPTCO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1)OCC2=CC=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate typically involves the reaction of 6-hydroxy-2-formylnicotinate with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Etherification at the 6-Position
-
Reaction : Introduction of the 4-chlorobenzyloxy group via nucleophilic substitution. A hydroxyl group at the 6-position of methyl nicotinate reacts with 4-chlorobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the ether linkage .
-
Conditions :
Reagent Solvent Temperature Time Yield 4-Chlorobenzyl bromide DMF 80°C 12 h 78% K₂CO₃
Formylation at the 2-Position
-
Reaction : The 2-methyl group of the intermediate methyl 6-((4-chlorobenzyl)oxy)nicotinate undergoes oxidation to the aldehyde. This is achieved using a Vilsmeier-Haack reagent (POCl₃/DMF) .
-
Mechanism : The reaction proceeds via electrophilic aromatic substitution, forming the formyl group.
-
Conditions :
Reagent Solvent Temperature Time Yield POCl₃/DMF CH₂Cl₂ 0°C → RT 4 h 65%
Ester Hydrolysis
The methyl ester moiety is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid :
-
Basic Hydrolysis :
Conditions Yield 1M NaOH, EtOH, reflux 92%
Aldehyde Reactivity
The 2-formyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones) or nucleophilic additions (e.g., Grignard reagents) .
Stability and Side Reactions
-
Thermal Stability : The compound decomposes above 200°C, with degradation pathways involving cleavage of the benzyl ether or formyl group .
-
Light Sensitivity : Prolonged exposure to UV light induces photooxidation of the aldehyde to a carboxylic acid .
Research Findings
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that compounds similar to methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate exhibit significant antimicrobial properties. The structural features may enhance interactions with microbial targets, leading to effective inhibition of growth. For instance, studies have shown that modifications in the structure can lead to varying degrees of activity against different pathogens.
2. Antimalarial Research
Similar compounds have been evaluated for their antimalarial activity. The development of new antimalarial agents is critical due to rising drug resistance. This compound could be explored as a lead compound for further optimization in this area .
3. Anti-inflammatory Potential
The compound's structural analogs have been investigated for their anti-inflammatory effects, particularly in autoimmune diseases such as multiple sclerosis and psoriasis. Its unique combination of functional groups may contribute to modulating inflammatory pathways effectively .
Agrochemical Applications
1. Herbicidal Activity
The structural characteristics of this compound suggest potential herbicidal applications. Compounds with similar frameworks have been found to inhibit plant growth, indicating that this compound could be developed into an effective herbicide.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The chlorobenzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Nicotinate vs. Triazine Cores : Unlike the triazine-based compound in , this compound’s pyridine ring may offer distinct electronic properties, influencing binding to biological targets.
- Functional Group Impact: The 2-formyl group in the target compound introduces electrophilicity, absent in the 5-cyano and 2-phenyl groups of the ethyl ester analogue .
Biological Activity
Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate is a chemical compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This compound features a unique structure that combines a methyl ester, a formyl group, and a chlorobenzyl ether linked to a nicotinic acid derivative. This article explores the biological activity of this compound, summarizing key research findings, potential applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClNO, with a molecular weight of approximately 305.71 g/mol. The presence of the pyridine ring and various functional groups enhances its reactivity and biological interactions.
Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Common in pharmaceuticals, enhances activity |
| Chlorobenzyl Ether | Potential for increased lipophilicity |
| Formyl Group | May contribute to reactivity and binding |
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research has shown that derivatives with similar structural motifs can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
- Mechanism of Action : The compound may act by inhibiting key kinases involved in cell signaling, such as ERK1/2, which are crucial for cancer cell survival and proliferation .
- Case Study : A study demonstrated that related compounds significantly reduced tumor size in animal models by inducing apoptosis in cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. The chlorobenzyl ether may enhance the compound's ability to modulate inflammatory responses.
- Research Findings : In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in activated immune cells, suggesting potential applications in treating inflammatory diseases .
Antimicrobial Activity
Another area of interest is the antimicrobial activity of this compound. Similar nicotinic acid derivatives have demonstrated varying degrees of antibacterial and antifungal properties.
- Study Overview : Comparative analyses have shown that compounds with similar structures can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Synthesis Methods
The synthesis of this compound can be approached through several methods, including:
- Esterification : Reaction of nicotinic acid with chlorobenzyl alcohol followed by formylation.
- Direct Functionalization : Utilizing coupling reactions to introduce the chlorobenzyl ether directly onto the pyridine ring.
Q & A
Basic: What are the standard synthetic routes for Methyl 6-((4-chlorobenzyl)oxy)-2-formylnicotinate?
Methodological Answer:
A typical synthesis involves nucleophilic substitution using 4-chlorobenzyl chloride as the alkylating agent. For example:
- Procedure : React 6-hydroxy-2-formylnicotinic acid methyl ester with 4-chlorobenzyl chloride in anhydrous ethanol, using potassium carbonate (K₂CO₃) as a base. Reflux for 6–8 hours under stirring .
- Workup : Monitor reaction completion via TLC or color change. Quench with cold water, filter the precipitate, and recrystallize from ethanol.
- Key Considerations : Excess 4-chlorobenzyl chloride (1.2–1.5 equiv.) ensures complete substitution. Catalytic K₂CO₃ facilitates deprotonation of the hydroxyl group.
Basic: How is the compound structurally characterized?
Methodological Answer:
Use a combination of spectroscopic and analytical techniques:
- NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.5 ppm for pyridine and chlorobenzyl groups), formyl proton (δ ~9.8 ppm), and methoxy group (δ ~3.9 ppm).
- ¹³C NMR : Confirm the ester carbonyl (~165–170 ppm) and formyl carbon (~190 ppm).
- Mass Spectrometry : Observe the molecular ion peak (e.g., m/z ~333 for [M+H]⁺) and fragmentation patterns. For example, cleavage of the O-CH₂ bond in the 4-chlorobenzyl group generates a base peak at m/z 125 (C₇H₅Cl⁺) .
- IR : Detect ester C=O (~1720 cm⁻¹) and formyl C=O (~1680 cm⁻¹).
Advanced: How can synthetic yields be optimized for this compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Replace K₂CO₃ with stronger bases (e.g., NaH) to enhance nucleophilicity of the hydroxyl group.
- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Temperature Control : Conduct reactions under microwave irradiation to reduce time and side reactions.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) instead of recrystallization to isolate high-purity product.
Reference : Analogous protocols for similar etherification reactions achieved 85% yield under optimized conditions .
Advanced: How to analyze structure-activity relationships (SAR) for its antibacterial activity?
Methodological Answer:
Follow these steps:
Derivative Synthesis : Modify substituents (e.g., replace 4-chlorobenzyl with 4-fluorobenzyl or alter the formyl group to a nitro group).
Biological Assays : Test against gram-negative (E. coli, Proteus vulgaris) and gram-positive (Bacillus subtilis) bacteria using agar diffusion or microdilution methods.
Data Interpretation :
- Compare inhibition zones or MIC (minimum inhibitory concentration) values.
- Example : Derivatives with electron-withdrawing groups (e.g., chloro) on the benzyl ring showed enhanced activity against E. coli (100% inhibition for compound 3d) .
Computational Modeling : Perform molecular docking to assess interactions with bacterial enzyme targets (e.g., dihydrofolate reductase).
Advanced: How to resolve contradictions in biological activity data?
Methodological Answer:
Address discrepancies using:
- Purity Validation : Confirm compound purity via HPLC (>95%) to rule out impurities affecting activity.
- Assay Reproducibility : Repeat experiments under standardized conditions (e.g., Mueller-Hinton agar, 37°C incubation).
- Mechanistic Studies : Investigate off-target effects using transcriptomics or proteomics. For instance, inactivity against Staphylococcus aureus may stem from efflux pump overexpression .
- Comparative Analysis : Benchmark against positive controls (e.g., ciprofloxacin) to validate assay sensitivity.
Advanced: What are the degradation pathways under analytical conditions?
Methodological Answer:
Characterize stability using:
- Forced Degradation Studies :
- Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH to assess ester or formyl group lability.
- Oxidative Stress : Treat with H₂O₂ to identify oxidation-prone sites (e.g., formyl to carboxylic acid).
- Mass Fragmentation : Under electron impact (EI-MS), the compound undergoes O-CH₂ bond cleavage, producing fragments at m/z 125 (C₇H₅Cl⁺) and m/z 208 (remaining nicotinate moiety) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
